N-(3-{(E)-[(3-hydroxypropyl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
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Overview
Description
N~1~-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzamide group attached to a tetrahydrobenzothiophene moiety, which is further modified with a hydroxypropyl imino group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an aldehyde or ketone.
Introduction of the Hydroxypropyl Imino Group: This step involves the reaction of the benzothiophene core with a hydroxypropyl amine under appropriate conditions to form the hydroxypropyl imino derivative.
Attachment of the Benzamide Group: The final step involves the reaction of the hydroxypropyl imino derivative with a benzoyl chloride or benzamide precursor to form the target compound.
Industrial Production Methods
Industrial production of N1-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N~1~-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of N1-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The hydroxypropyl imino group can form hydrogen bonds with biological macromolecules, while the benzamide group can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a benzamide group.
N~1~-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ANILINE: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
The unique combination of the hydroxypropyl imino group and the benzamide group in N1-(3-{[(3-HYDROXYPROPYL)IMINO]METHYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)BENZAMIDE provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H22N2O2S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-[3-(3-hydroxypropyliminomethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C19H22N2O2S/c22-12-6-11-20-13-16-15-9-4-5-10-17(15)24-19(16)21-18(23)14-7-2-1-3-8-14/h1-3,7-8,13,22H,4-6,9-12H2,(H,21,23) |
InChI Key |
QBAITFSSSZCGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C=NCCCO |
Origin of Product |
United States |
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